molecular formula C20H25N5O2 B5369587 (4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone

(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone

Cat. No.: B5369587
M. Wt: 367.4 g/mol
InChI Key: UZBLAUMELNQYNE-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone is a complex organic compound that features both piperazine and quinoline moieties These structural units are significant in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-23-10-12-24(13-11-23)20(27)18-14-21-8-9-25(18)19(26)17-7-6-15-4-2-3-5-16(15)22-17/h2-7,18,21H,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBLAUMELNQYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNCCN2C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Formation of the piperazine moiety: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling of the moieties: The quinoline and piperazine units are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

(4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor antagonist, which can be useful in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antineoplastic activities.

Comparison with Similar Compounds

Similar compounds include other quinoline and piperazine derivatives, such as:

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Piperazine: A simple piperazine compound used as an anthelmintic.

    Quinacrine: A quinoline derivative with antiprotozoal and anti-inflammatory properties.

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